2-Methoxy-4-(methylsulfonylmethyl)aniline

Vue d'ensemble

Description

“2-Methoxy-4-(methylsulfonylmethyl)aniline” is an organic compound with a molecular weight of 201.25 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For example, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H11NO3S . The InChI code for this compound is 1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Palladium-Catalyzed Amination

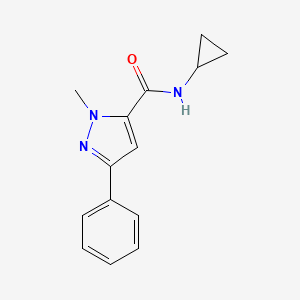

- Application : 2-Methoxy-4-(methylsulfonylmethyl)aniline is used in the palladium-catalyzed amination of aryl halides and aryl triflates, a key process in organic synthesis (Wolfe & Buchwald, 2003).

Spectrochemical Analysis

- Application : The compound is involved in the preparation and characterization of metal complexes, which are analyzed using spectroscopic methods like IR and NMR, contributing to the field of spectrochemistry (Sekhar, Jayaraju, & Sreeramulu, 2019).

Polymer Science

- Application : It plays a role in the chemical oxidative copolymerization of aniline, leading to the production of water-soluble and self-doped polyaniline derivatives, significant in polymer science (Prévost, Petit, & Pla, 1999).

Antimicrobial Studies

- Application : The compound is used in synthesizing derivatives that exhibit significant antibacterial and antifungal activities, highlighting its importance in medicinal chemistry (Patil et al., 2010).

Molecular Structure and Dynamics

- Application : It is instrumental in the study of molecular structure, vibrational analysis, chemical reactivity, and antimicrobial activity, contributing to the understanding of molecular dynamics (Subi et al., 2022).

Electrochemistry

- Application : The compound is relevant in the electrochemistry of anilines, particularly in studies involving oxidation to dications and subsequent product analysis (Speiser, Rieker, & Pons, 1983).

Biomedical Applications

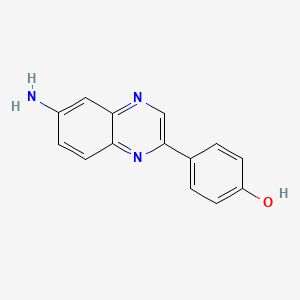

- Application : In the biomedical field, it's used in composites that support nerve cell differentiation, with potential implications for neurological applications (Liu, Gilmore, Moulton, & Wallace, 2009).

Environmental Sensing

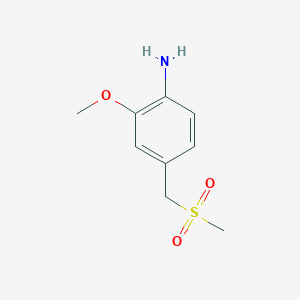

- Application : Its derivatives are utilized in the detection and adsorption of sulfur dioxide, demonstrating its potential in environmental monitoring and pollution control (Tian, Qu, & Zeng, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxy-4-(methylsulfonylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-5-7(3-4-8(9)10)6-14(2,11)12/h3-5H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLCXJUWHJKMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide](/img/structure/B2450354.png)

![N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2450358.png)

![2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2450360.png)

![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)

![N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2450371.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2450373.png)